[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- is a heterocyclic organic compound with the molecular formula C12H9NO4 It is known for its unique structure, which includes a pyrrole ring fused with a dione and an acetyloxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenylmaleimide with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- often involves large-scale batch reactors. The process begins with the preparation of 4-hydroxyphenylmaleimide, followed by its acetylation using acetic anhydride. The reaction is monitored using spectroscopic techniques to ensure complete conversion. The final product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The acetyloxy group enhances its reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole-2,5-dione, 1-phenyl-
- 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)-
- 1H-Pyrrole-2,5-dione, 1-(4-methoxyphenyl)-
Uniqueness: 1H-Pyrrole-2,5-dione, 1-[4-(acetyloxy)phenyl]- is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential for diverse applications. Compared to its analogs, this compound exhibits enhanced solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
6637-46-3 |
---|---|
Molekularformel |
C12H9NO4 |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate |
InChI |
InChI=1S/C12H9NO4/c1-8(14)17-10-4-2-9(3-5-10)13-11(15)6-7-12(13)16/h2-7H,1H3 |
InChI-Schlüssel |
QTRJOLFWYFCHQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.